molecular formula C23H17NO6S B401616 ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE

ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE

Cat. No.: B401616
M. Wt: 435.5g/mol
InChI Key: JJNWENYAMZPZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, a sulfonamide linkage, and an anthracene moiety. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE typically involves the condensation of bromine acid with 2-Amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the anthracene moiety, leading to the formation of reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The anthracene moiety may also play a role in its biological effects by intercalating with DNA or disrupting cellular processes.

Comparison with Similar Compounds

ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17NO6S

Molecular Weight

435.5g/mol

IUPAC Name

ethyl 4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate

InChI

InChI=1S/C23H17NO6S/c1-2-30-23(27)14-7-9-15(10-8-14)24-31(28,29)16-11-12-19-20(13-16)22(26)18-6-4-3-5-17(18)21(19)25/h3-13,24H,2H2,1H3

InChI Key

JJNWENYAMZPZOP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.